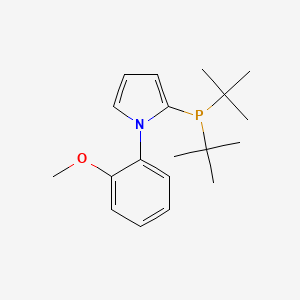

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Overview

Description

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole, commonly referred to as P(t-Bu)2MeOPhPy, is a highly versatile and efficient ligand used in various organometallic reactions. The compound is a pyrrole-based ligand with a phosphine group and an ortho-methoxyphenyl substituent, which makes it highly selective and stable.

Scientific Research Applications

Anti-hyperlipidemic Actions

A benzoic acid derivative, S-2E, has been reported to inhibit the biosynthesis of both sterol and fatty acids. It's known to lower blood cholesterol and triglyceride levels by converting into its active metabolite, S-2E-CoA, in the liver. This metabolite noncompetitively inhibits the enzymatic activities of 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase. S-2E has been noted for its potential in the treatment of familial hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

Antitumor and Anti-inflammatory Properties

Pyrrole derivatives, such as 5-amyno-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1), have demonstrated antiproliferative activities in vitro. Studies involving rats have shown that D1 intake can reduce tumor number and total area significantly. Additionally, these derivatives have been observed to attenuate inflammation of colon, gastric, and jejunal mucosa, as well as the liver, suggesting their potential in therapeutic applications for conditions like colon cancer and inflammation-related disorders (Kuznietsova et al., 2015).

Inhibition of Neoplasia

Phenolic compounds, including some pyrrole derivatives, have shown inhibition of neoplasia. Specific phenolic compounds have demonstrated suppression of benzo(a)pyrene-induced neoplasia of the forestomach in mice. These findings are significant in evaluating the role of phenolic compounds in the reaction to exposure to chemical carcinogens and may hold potential in cancer prevention strategies (Wattenberg et al., 1980).

Enhancement of Quinone Reductase Activity

2(3)-tert-Butyl-4-hydroxyanisole (BHA), a widely used antioxidant food additive, has been reported to increase the quinone reductase activity in mouse tissues significantly. This enhancement may facilitate the metabolism of quinones to excreted conjugates, contributing to the protective effects against carcinogenesis and toxicity. The ability of certain pyrrole derivatives to modulate enzyme activities involved in xenobiotic metabolism is noteworthy (Benson et al., 1980).

Properties

IUPAC Name |

ditert-butyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NOP/c1-18(2,3)22(19(4,5)6)17-13-10-14-20(17)15-11-8-9-12-16(15)21-7/h8-14H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALZQSOGOMZLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677355 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-91-5 | |

| Record name | 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

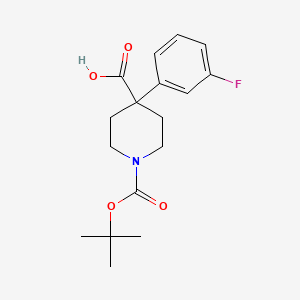

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

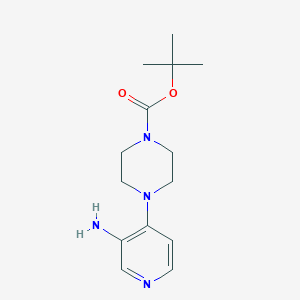

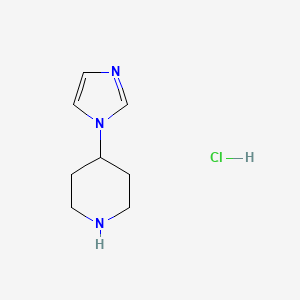

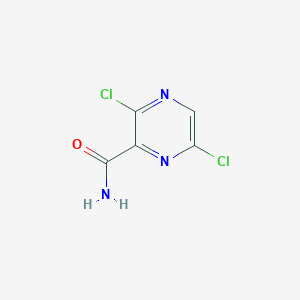

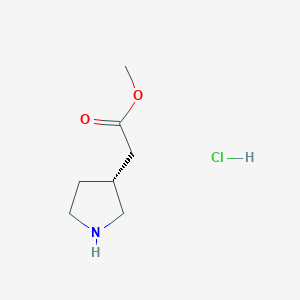

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)